4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol
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Overview
Description
“4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol” is a compound that has been studied for its potential biological activities . It is a derivative of 1,2,4-thiadiazole, a heterocyclic compound that contains nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid from cyanoacetamide via oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its IUPAC name and similar compounds. It contains a phenol group attached to a 1,2,4-thiadiazole ring, which in turn is substituted with an amino group .Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Compounds similar to 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, specifically 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazole-2-yl} phenol, have demonstrated significant antibacterial activity against S. aureus and E.coli, and antifungal activity against A. niger (Hussain, Sharma, & Amir, 2008).
- Antibacterial and Antifungal Properties : Derivatives of 1,3,4-thiadiazole, which include compounds related to this compound, are known for their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy Application : A derivative of 1,3,4-thiadiazole, which is structurally related to this compound, shows potential as a photosensitizer in photodynamic therapy, especially in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
- Corrosion Inhibition of Iron : Compounds like 4-(2-aminothiazole-4-yl)-phenol, which share a structural similarity to this compound, have been studied for their corrosion inhibition performances against the corrosion of iron (Kaya et al., 2016).
Plant Physiology
- Effects on Plant Physiology : A study on lentil plants treated with synthetic 1,2,3-thiadiazole compounds, which are structurally related to this compound, revealed significant alterations in γ-aminobutyric acid levels, reactive oxygen species accumulation, and carbohydrate and protein levels (AL-Quraan, Al-Smadi, & Swaleh, 2015).
Photostabilization of Polyvinyl Chloride
- Photostabilization Applications : Derivatives of (5-Amino-1,3,4-thiadiazole-2-yl)phenol, including compounds closely related to this compound, have been used as photostabilizers in polyvinyl chloride, reducing its rate of photodegradation (Nief, 2015).
Mechanism of Action
Target of Action
The primary target of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Pharmacokinetics
The compound’s synthesis from cyanoacetamide via oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization suggests that it might have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can potentially disrupt the survival of H. pylori, making it an effective treatment for infections caused by this bacterium .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including anticancer, antimicrobial, antibacterial, antitubercular, anti-inflammatory, antifungal, antihypertensive, antidepressant, antileishmanial, and antimycobacterial properties
Cellular Effects
Based on its structural similarity to other thiadiazole derivatives, it is plausible that this compound could influence cell function by interacting with various cell signaling pathways, influencing gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with the active site of certain enzymes, leading to enzyme inhibition or activation
Properties
IUPAC Name |
4-(5-amino-1,2,4-thiadiazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-10-7(11-13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUNJJRELFGEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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